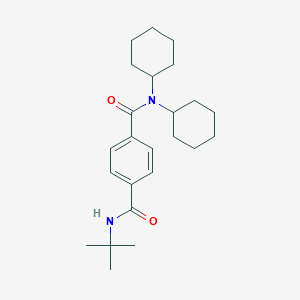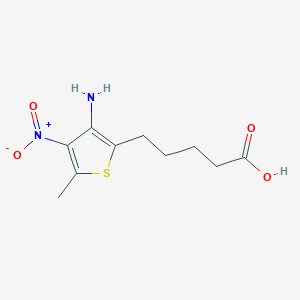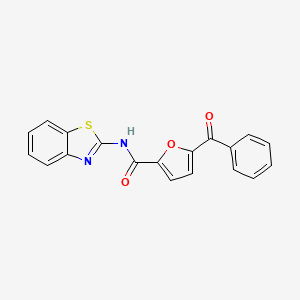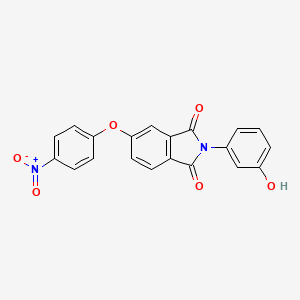
N'-tert-butyl-N,N-dicyclohexylbenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE is a complex organic compound characterized by the presence of tert-butyl and dicyclohexyl groups attached to a benzene ring with dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzene Core: The benzene ring is functionalized with tert-butyl and dicyclohexyl groups through Friedel-Crafts alkylation reactions.
Introduction of Dicarboxamide Groups: The dicarboxamide functionalities are introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The dicarboxamide groups can be reduced to corresponding amines under suitable conditions.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts like manganese complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: shares similarities with other tert-butyl and dicyclohexyl-substituted benzene derivatives.
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: is compared with compounds like tert-butylbenzene and dicyclohexylbenzene.
Uniqueness
Structural Features: The combination of tert-butyl and dicyclohexyl groups with dicarboxamide functionalities provides unique steric and electronic properties.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for innovation.
Properties
Molecular Formula |
C24H36N2O2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-N-tert-butyl-4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H36N2O2/c1-24(2,3)25-22(27)18-14-16-19(17-15-18)23(28)26(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3,(H,25,27) |
InChI Key |
PBFHLUJHJVBMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(1E)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)octadecan-1-one](/img/structure/B11106057.png)
![(3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one](/img/structure/B11106060.png)
![(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11106066.png)


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11106083.png)
![2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide](/img/structure/B11106087.png)
![(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106099.png)

![2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B11106102.png)
![N-(4-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106106.png)
![N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B11106116.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11106121.png)

